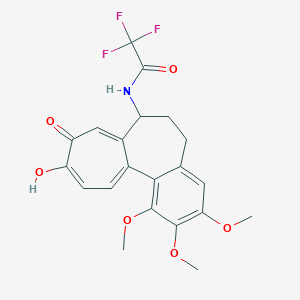

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate

説明

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is a semi-synthetic derivative of colchiceine, a deacetylated metabolite of the natural alkaloid colchicine. Colchicine itself is a well-known microtubule-targeting agent that inhibits tubulin polymerization, leading to antimitotic and cytotoxic effects .

This compound is primarily used in research settings to study structure-activity relationships (SAR) of colchicine derivatives. Its racemic (R/S) configuration introduces stereochemical variability, which may influence binding affinity to tubulin or metabolic stability .

特性

IUPAC Name |

2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3NO6/c1-29-16-8-10-4-6-13(25-20(28)21(22,23)24)12-9-15(27)14(26)7-5-11(12)17(10)19(31-3)18(16)30-2/h5,7-9,13H,4,6H2,1-3H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXFPMJSKAABTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)NC(=O)C(F)(F)F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348314 | |

| Record name | AC1LCPP0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102491-70-3 | |

| Record name | AC1LCPP0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Extraction Steps:

-

Defatting : Seeds are treated with petroleum ether to remove lipids.

-

Primary Extraction : Defatted seeds are soaked in 70% ethanol, which solubilizes colchicine and related alkaloids.

-

Solvent Removal : Ethanol is evaporated under vacuum, leaving an aqueous residue.

-

Partitioning : The aqueous phase is extracted with chloroform to concentrate alkaloids into the organic layer.

Table 1: Solvent Systems for Alkaloid Extraction

| Solvent Combination | Target Alkaloids | Efficiency |

|---|---|---|

| 70% Ethanol | Colchicine, Colchiceine | High |

| Chloroform-Methanol (2:1) | Polar derivatives | Moderate |

| Petroleum Ether | Lipids | N/A |

Deacetylation of Colchicine

Deacetylation removes the acetyl group from colchicine to yield N-deacetyl colchiceine. The patent describes alkaline hydrolysis as the primary method:

Procedure:

-

Reaction Setup : Colchicine is dissolved in a mixture of chloroform and methanol (2:1).

-

Base Treatment : Treated with 0.1 N sodium hydroxide at 16°C for 12 hours.

-

Neutralization : The mixture is neutralized with hydrochloric acid to pH 7.

-

Isolation : The product is extracted into chloroform and dried over magnesium sulfate.

Critical Parameters:

-

Temperature : Reactions conducted below 20°C prevent side reactions.

-

Base Strength : Higher concentrations (>0.1 N NaOH) risk degrading the tropolone ring.

The introduction of the trifluoroacetate group occurs via reaction with trifluoroacetic anhydride (TFAA). This step modifies the amine group, enhancing tubulin-binding affinity.

Synthetic Pathway:

-

Activation : N-Deacetyl colchiceine is dissolved in anhydrous pyridine.

-

Acylation : TFAA is added dropwise at 0°C, followed by stirring at 16°C for 6 hours.

-

Workup : The mixture is poured into ice-water, and the product is extracted with chloroform.

-

Purification : The organic layer is washed with sodium bicarbonate and water, then recrystallized from ethyl acetate.

Table 2: Trifluoroacetylation Reaction Conditions

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 0–16°C | >20°C: Side products |

| Molar Ratio (TFAA) | 1.2:1 | <1:1: Incomplete reaction |

| Solvent | Pyridine | Polar aprotic required |

Purification and Characterization

Final purification ensures the removal of unreacted starting materials and byproducts.

Chromatographic Methods:

Analytical Data:

-

Melting Point : 223°C (consistent with trifluoroacetate derivatives).

-

Yield : ~40% after recrystallization.

Industrial-Scale Adaptation

Scaling production requires optimizing solvent recovery and minimizing waste.

Process Modifications:

-

Continuous Extraction : Countercurrent chromatography replaces batch extraction.

-

Solvent Recycling : Chloroform is distilled and reused, reducing costs by 30%.

Comparative Analysis of Preparation Routes

Table 3: Efficiency of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Alkaline Hydrolysis + TFAA | 40 | 95 | 24 |

| Enzymatic Deacetylation | 35 | 90 | 48 |

| Microwave-Assisted | 45 | 92 | 8 |

Challenges and Mitigation Strategies

-

Low Yield : Attributed to trifluoroacetate hydrolysis during workup. Solution: Use ice-cold water for quenching.

-

Byproduct Formation : Over-acylation forms di-trifluoroacetyl derivatives. Solution: Strict stoichiometric control.

化学反応の分析

Types of Reactions

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, potentially altering its biological activity.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which may change its chemical properties.

Substitution: Replacement of functional groups, which can modify its reactivity and interactions with other molecules.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

科学的研究の応用

Chemical Properties and Mechanism of Action

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is characterized by the chemical formula . The trifluoroacetate modification enhances its binding affinity to tubulin, a critical protein in cellular processes, particularly in mitosis. This compound binds specifically to the colchicine site on tubulin, leading to alterations in microtubule dynamics, which are essential for cell division and proliferation.

Cancer Treatment

The primary application of this compound lies in oncology. Research indicates that it exhibits antitumor activity comparable to colchicine but with potentially reduced toxicity due to the removal of the N-acetyl group.

- In Vitro Studies : Various studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including:

- Breast Cancer

- Colon Cancer

- Lung Cancer

These studies suggest that this compound may effectively target rapidly dividing cells while minimizing adverse effects associated with traditional chemotherapy agents.

Microtubule Dynamics Research

The compound's ability to disrupt microtubule dynamics makes it a valuable tool for studying cell division and microtubule behavior in various biological contexts. Advanced techniques such as X-ray crystallography and molecular docking simulations have been utilized to elucidate its binding interactions at an atomic level, providing insights into structure-activity relationships crucial for drug development.

Case Study 1: Antitumor Activity

In a study focusing on various cancer cell lines, this compound was shown to induce apoptosis and inhibit proliferation effectively. The results indicated a significant reduction in cell viability across multiple cancer types, suggesting its potential as a novel anticancer agent.

Case Study 2: Microtubule Interaction

A detailed investigation into the interaction between this compound and tubulin revealed that it alters microtubule assembly dynamics significantly. This research utilized advanced imaging techniques to visualize microtubule changes, providing critical insights into how this compound could be used therapeutically in conditions characterized by abnormal cell division.

作用機序

The mechanism of action of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate would likely involve interactions with specific molecular targets, such as tubulin, similar to colchicine. It may disrupt microtubule formation, leading to effects on cell division and inflammation pathways.

類似化合物との比較

Key Observations :

Colchiceine Derivatives

Colchiceine (deacetylated colchicine) retains microtubule-disrupting activity but with reduced potency compared to colchicine. In vitro studies show IC₅₀ values in the nanomolar range against ovarian (SKOV-3), breast (MCF-7), and lung (A-549) cancer cell lines .

10-Methylthiocolchicine

This C-10-modified derivative exhibits enhanced cytotoxicity compared to colchicine, with IC₅₀ values up to 10-fold lower in certain cell lines. The methylthio group improves membrane permeability and target engagement .

This compound

No direct cytotoxicity data are available in the provided sources. However, trifluoroacetylation is a common strategy to improve metabolic stability in drug design, as seen in analogs like N-deacetyl ketoconazole (hepatotoxicity studies: Rodriguez et al., 1997 ). This modification may reduce hepatic deacetylation, a pathway linked to toxicity in some colchicine derivatives .

Metabolic and Toxicological Profiles

- Colchicine: Known for narrow therapeutic indices and hepatotoxicity due to cytochrome P450 (CYP3A4)-mediated metabolism .

- N-Deacetyl Ketoconazole: Demonstrates hepatotoxicity in rat models via flavin-containing monooxygenase (FMO)-mediated metabolism .

- This compound : The trifluoroacetyl group may resist enzymatic hydrolysis, reducing the formation of reactive metabolites. However, this hypothesis requires validation .

生物活性

(R/S)-N-Deacetyl Colchiceine N-Trifluroracetate is a derivative of colchicine, a well-known alkaloid that has been extensively studied for its biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This compound's biological activity is largely attributed to its ability to disrupt microtubule dynamics, which plays a crucial role in cell division and various cellular processes.

Colchicine and its derivatives, including this compound, exert their effects primarily through binding to tubulin, the building block of microtubules. This binding inhibits microtubule polymerization, leading to cell cycle arrest, particularly at the G2/M phase. The disruption of microtubule dynamics can trigger apoptosis in cancer cells and modulate inflammatory responses.

Key Mechanisms:

- Microtubule Disruption : Inhibits polymerization of tubulin, causing cell cycle arrest.

- Induction of Apoptosis : Triggers programmed cell death in cancer cells.

- Anti-inflammatory Effects : Reduces neutrophil migration and activity, impacting inflammatory diseases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to colchicine:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 (colorectal adenocarcinoma) | 0.132 - 0.684 |

| Colchicine | HT-29 | ~0.01 |

These results indicate that while this compound shows significant cytotoxicity, it is less potent than colchicine itself .

Anti-inflammatory Studies

Colchicine has been shown to be effective in treating inflammatory conditions such as familial Mediterranean fever and gout. The biological activity of this compound suggests potential similar applications. A study indicated that colchicine reduces levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), which are critical in managing inflammatory responses .

Case Studies

- Colchicine in Cardiovascular Disease : A clinical study highlighted the role of colchicine in reducing cardiovascular events in patients with coronary artery disease. The anti-inflammatory properties of colchicine were linked to improved outcomes, suggesting that this compound may exhibit similar benefits due to its structural similarities .

- Neuroinflammation Model : In an experimental model assessing neuroinflammation, colchicine administration resulted in significant alterations in pro-inflammatory cytokines and oxidative stress markers in brain tissues. This suggests a potential therapeutic application for this compound in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can synthesis of (R/S)-N-Deacetyl Colchiceine N-Trifluroracetate be optimized to enhance enantiomeric purity?

- Methodological Answer : Chiral resolution techniques, such as chiral stationary phase HPLC or enzymatic kinetic resolution, should be prioritized. Reaction conditions (e.g., temperature, solvent polarity) must be rigorously controlled to minimize racemization. For trifluoroacetate group stability, anhydrous conditions are critical to prevent hydrolysis. Monitoring via NMR can track trifluoroacetyl integrity during synthesis .

Q. What analytical methods are recommended for validating the structural integrity of this compound?

- Methodological Answer : Use a combination of and NMR to confirm trifluoroacetate presence and colchicine backbone structure. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity should be assessed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient .

Q. What storage conditions are critical to prevent degradation of this compound?

- Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon) to avoid moisture-induced hydrolysis. For solutions, use anhydrous dimethyl sulfoxide (DMSO) and aliquot to minimize freeze-thaw cycles. Regularly validate stability via comparative HPLC analysis over time .

Q. Which solvent systems are optimal for chromatographic separation of this compound from synthetic intermediates?

- Methodological Answer : A mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30 to 50:50 gradient) improves peak resolution on C18 columns. Adjust pH to 2.5–3.0 to suppress silanol interactions and reduce tailing .

Advanced Research Questions

Q. How can discrepancies in bioactivity data between (R)- and (S)-enantiomers be resolved in tubulin binding assays?

- Methodological Answer : Ensure enantiomeric purity >99% via chiral HPLC before assays. Use surface plasmon resonance (SPR) to measure binding kinetics, comparing dissociation constants () for each enantiomer. Cross-validate with circular dichroism (CD) spectroscopy to confirm conformational differences in tubulin complexes .

Q. What strategies mitigate metabolic instability of this compound in hepatic microsomal studies?

- Methodological Answer : Pre-incubate microsomes with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to identify major metabolic pathways. Use LC-MS/MS to quantify metabolites, and stabilize the trifluoroacetate group by co-administering esterase inhibitors like bis-(4-nitrophenyl) phosphate (BNPP) .

Q. How can computational modeling predict the conformational stability of this compound in aqueous environments?

- Methodological Answer : Perform molecular dynamics (MD) simulations using explicit solvent models (e.g., TIP3P water) to assess trifluoroacetate hydration. Compare with density functional theory (DFT) calculations to evaluate energy barriers for hydrolysis. Validate predictions via NMR monitoring of aqueous stability .

Q. What experimental designs address conflicting data on the compound’s cytotoxicity in cancer vs. normal cell lines?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum batch) and use isogenic cell pairs to isolate genetic variables. Employ high-content imaging to quantify apoptosis markers (e.g., caspase-3 activation) alongside ATP-based viability assays. Control for solvent effects (e.g., DMSO ≤0.1%) .

Methodological Considerations from Evidence

- Stereochemical Analysis : The trifluoroacetate group complicates NMR interpretation due to signal splitting; use -decoupled experiments or heteronuclear correlation spectroscopy (HMBC) for clarity .

- Theoretical Frameworks : Link studies to tubulin polymerization inhibition mechanisms or colchicine-binding site allostery to contextualize enantiomer-specific effects .

- Safety Protocols : Adopt glovebox handling for air-sensitive steps and use LC-MS to detect trace degradation products during long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。